molecular formula C12H9ClFNO B1397056 4-Chloro-2-(4-fluorophenoxy)aniline CAS No. 867252-66-2

4-Chloro-2-(4-fluorophenoxy)aniline

Cat. No.: B1397056
CAS No.: 867252-66-2
M. Wt: 237.66 g/mol
InChI Key: YKTYTEBUEPLEHW-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenoxy)aniline is an aromatic amine featuring a chloro group at the 4-position and a 4-fluorophenoxy substituent at the 2-position of the aniline ring. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 237.66 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness arises from the electron-withdrawing effects of the chloro and fluorophenoxy groups, which influence reactivity and physicochemical properties .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYTEBUEPLEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing their normal function and thereby altering the biochemical pathways they are involved in . This can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of other substances. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Biological Activity

4-Chloro-2-(4-fluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a chloro group and a fluorophenoxy moiety, which contribute to its unique electronic properties and biological interactions. The general structure can be represented as follows:

C6H4ClFC6H4O\text{C}_6\text{H}_4\text{Cl}\text{F}\text{C}_6\text{H}_4\text{O}

This structure is crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound and its derivatives against various cancer cell lines. The National Cancer Institute (NCI) protocol was employed to assess the efficacy of this compound.

Research Findings

  • Cell Line Testing : The compound demonstrated significant activity against several cancer cell lines, with notable potency observed in:
    • SNB-19 (PGI = 65.12)
    • NCI-H460 (PGI = 55.61)
    • SNB-75 (PGI = 54.68)
  • Molecular Docking Studies : Molecular docking revealed that the compound binds effectively to the active site of tubulin, suggesting a mechanism of action that may involve disrupting microtubule dynamics, essential for cancer cell proliferation .
  • Case Study : A specific derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h ), exhibited substantial anticancer activity at a concentration of 10 µM.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, with promising results against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MICs of 8 µg/mL against various bacterial strains, indicating strong antibacterial potential.
  • Zone of Inhibition : At a concentration of 200 µg/mL, the compound produced a zone of inhibition ranging from 17.0 ± 0.40 mm to 17.0 ± 0.15 mm .
  • Comparative Analysis : When compared to ciprofloxacin, a standard antibacterial agent (MIC = 4 µg/mL), the compound showed competitive activity against pathogenic bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound.

CompoundActivity TypeIC50/PGI ValuesNotes
6h AnticancerPGI = 65.12Effective against SNB-19
6c AntibacterialMIC = 8 µg/mLStrong against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Chloro and Phenoxy-Substituted Anilines

These compounds share the aniline backbone with chloro and phenoxy substituents but differ in substitution patterns or additional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Highlights
This compound Not provided C₁₂H₈ClFNO 237.66 4-Cl, 2-(4-F-C₆H₄O) Pharmaceutical intermediate; synthesis via nucleophilic aromatic substitution
3-Chloro-4-(4-chlorophenoxy)aniline Not available C₁₂H₈Cl₂NO 260.10 3-Cl, 4-(4-Cl-C₆H₄O) Agrochemical research; synthesized via Ullmann coupling
5-Chloro-2-(4-isopropylphenoxy)aniline 943619-24-7 C₁₅H₁₅ClNO 260.74 5-Cl, 2-(4-(CH(CH₃)₂)-C₆H₄O) Intermediate for bioactive molecules; synthesized under basic conditions
5-Bromo-2-(4-fluorophenoxy)aniline 31081-30-8 C₁₂H₈BrFNO 282.10 5-Br, 2-(4-F-C₆H₄O) Studied for toxicity profiles; halogen exchange reactions

Key Findings :

  • Electron-withdrawing effects: The 4-fluorophenoxy group in the target compound enhances stability compared to non-fluorinated analogs .
  • Positional isomerism: Substitution at the 3- or 5-position (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) reduces planarity, affecting crystallinity and solubility .

Halogenated and Alkyl/Aryl-Substituted Anilines

These derivatives replace the phenoxy group with other substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Highlights
4-Chloro-2-trifluoromethylaniline Not provided C₇H₅ClF₃N 195.57 4-Cl, 2-CF₃ Antifungal agent; synthesized via HCl-H₂O₂ chlorination with CuCl₂ catalyst
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride Not available C₈H₇ClF₃NS·HCl 278.12 4-Cl, 2-SCH₃, 5-CF₃ Calcium channel inhibition; synthesized via radical acylation
4-Chloro-2-((trimethylsilyl)ethynyl)aniline Not available C₁₁H₁₄ClNSi 239.77 4-Cl, 2-(C≡C-Si(CH₃)₃) Precursor for indole synthesis; Sonogashira coupling

Key Findings :

  • Trifluoromethyl groups : Introduce strong electron-withdrawing effects, enhancing metabolic stability in pharmaceuticals compared to the target compound .
  • Ethynyl substituents : Improve reactivity in cyclization reactions (e.g., indole formation) but reduce thermal stability .

Heterocyclic-Functionalized Anilines

These compounds incorporate heterocyclic moieties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Highlights
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline 1802434-18-9 C₁₁H₉ClN₃O 235.67 4-Cl, 2-(6-OCH₃-pyrimidin-4-yl) Kinase inhibitor intermediate; Suzuki-Miyaura coupling
4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline 1040079-81-9 C₁₁H₁₂ClN₃O 237.68 4-Cl, 2-(oxadiazole) Antimicrobial research; cyclocondensation

Key Findings :

  • Heterocyclic rings : Pyrimidine or oxadiazole groups enhance binding affinity in drug design but complicate synthesis .
  • Methoxy groups : Improve solubility but may reduce membrane permeability compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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